Para-Chloro vs. Ortho-Chloro Substitution: Electron-Withdrawing Character and Steric Profile Differentiation Among Cinnoline Regioisomers
The para-chloro substitution on the benzylthio phenyl rings of 4,6-bis((4-chlorobenzyl)thio)cinnoline (CAS 6957-46-6) differs fundamentally from the ortho-chloro regioisomer (CAS 6957-47-7, NSC 66125) and the unsubstituted analog (CAS 6957-43-3, NSC 66129) in both electronic and steric dimensions [1]. The Hammett σₚ constant for para-Cl is +0.23 (σₘ for meta-Cl is +0.37), whereas ortho-Cl introduces both an inductive electron-withdrawing effect and a steric ortho-effect that can restrict conformational freedom of the benzylthio side chain [2]. Molecular weight and density are identical across the mono-para-Cl and mono-ortho-Cl analogs (443.41 g/mol; density 1.42 g/cm³), but the para-substitution pattern yields a distinct molecular electrostatic potential surface and dipole moment that differentiate it in target-binding pharmacophore models .
| Evidence Dimension | Hammett substituent constant (σₚ) for para-Cl vs. ortho-Cl effects on benzylthio aryl ring electronics |
|---|---|
| Target Compound Data | σₚ = +0.23 (para-Cl electron-withdrawing by resonance and induction); tPSA = 76.38 Ų; logP predicted ~5.5–6.5 (based on C log P estimation for C₂₂H₁₆Cl₂N₂S₂) |
| Comparator Or Baseline | 4,6-Bis((2-chlorobenzyl)thio)cinnoline (CAS 6957-47-7, ortho-Cl): σₒ estimated ~+0.30–0.40 with steric ortho-effect; identical molecular weight and tPSA. 4,6-Bis(benzylthio)cinnoline (CAS 6957-43-3): σ = 0 (H), lower molecular weight (374.52 g/mol), lower halogen content. |
| Quantified Difference | Δσ (para-Cl vs. H) = +0.23 Hammett units; ΔMW (target vs. unsubstituted) = +68.89 g/mol; ΔtPSA = 0 Ų between mono-Cl regioisomers; steric parameter difference (ortho-Cl vs. para-Cl) reflected in Taft Eₛ or Charton ν values |
| Conditions | Hammett constants from standard physical organic chemistry compilations; tPSA and logP calculated via standard in silico methods (e.g., Molinspiration, SwissADME) |
Why This Matters
The para-chloro Hammett σₚ value of +0.23 quantitatively distinguishes the electronic character of this compound from both the unsubstituted analog (σ = 0) and the ortho-Cl regioisomer (σₒ ≥ +0.30 with steric penalty), which directly impacts target-binding free energy and ligand efficiency metrics in lead optimization programs.
- [1] ichemistry.cn. Comparative CAS entries: 6957-46-6 (4-Cl); 6957-47-7 (2-Cl, NSC 66125); 6957-43-3 (H, NSC 66129). Identical molecular formulas for mono-Cl regioisomers (C₂₂H₁₆Cl₂N₂S₂), distinct substitution patterns. View Source
- [2] Hansch, C.; Leo, A.; Taft, R.W. A survey of Hammett substituent constants and resonance and field parameters. Chem. Rev. 1991, 91, 165–195. Comprehensive compilation of σₚ, σₘ, σₒ values for aromatic substituents including chlorine. View Source
